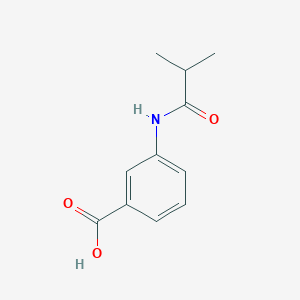

(4-Isopropoxy-benzoylamino)-acetic acid

Übersicht

Beschreibung

The study and application of benzoylamino-acetic acid derivatives in the field of organic chemistry have been significant due to their versatility in synthesizing heterocyclic compounds and potential biological activities. These derivatives serve as key intermediates in the synthesis of various complex molecules, showcasing diverse chemical reactions and properties.

Synthesis Analysis

Benzoylamino-acetic acid derivatives, including those related to the specified compound, can be synthesized through reactions involving carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones, showing their reactivity and potential for creating complex molecular structures (Ornik et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Isopropoxy-benzoylamino)-acetic acid" often features complex interactions and configurations, as evidenced by detailed X-ray crystallography studies. These studies reveal the spatial arrangement of atoms and the dihedral angles between different molecular planes, providing insights into the compound's three-dimensional conformation (Ranganatha et al., 2012).

Chemical Reactions and Properties

Benzoylamino-acetic acid derivatives participate in various chemical reactions, showcasing their reactivity and functional versatility. These reactions include alkylation, acylation, and cyclization, leading to the formation of heterocyclic systems and illustrating the compound's role in synthesizing polyfunctional heterocyclic systems (Stanovnik et al., 1989).

Wissenschaftliche Forschungsanwendungen

Reactivity and Kinetic Studies

- Reactivity and Kinetics: Ethyl esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids, closely related to (4-Isopropoxy-benzoylamino)-acetic acid, demonstrate varied reactivity and kinetics based on their structure. These esters exhibit nootropic, antihypoxic, and anabolic activity. The reaction kinetics of alkaline hydrolysis of these esters have been explored, revealing dependencies on structural elements and hydrocarbon chain length (Kolisnyk et al., 2018).

Synthesis and Structural Studies

- Synthesis and Structural Analysis: The synthesis of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates, sharing structural similarities with (4-Isopropoxy-benzoylamino)-acetic acid, has shown potential for local anesthetic and platelet antiaggregating activities (Mosti et al., 1994).

Chemical Transformations

- Heterocyclic Rearrangements: Studies on N-Methyl-N-phenylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole provide insights into the rearrangements leading to compounds like 4-benzoylamino-2,5-diphenyl-1,2,3-triazole, shedding light on the chemical behavior of related benzoylamino compounds (Vivona et al., 1982).

Applications in Novel Syntheses

- Novel Synthesis Methods: Methyl 2-benzoylamino-3-dimethylaminopropenoate's reaction with various compounds demonstrates the potential of benzoylamino-based reagents in synthesizing diverse heterocyclic systems, similar to applications of (4-Isopropoxy-benzoylamino)-acetic acid (Stanovnik et al., 1989).

Therapeutic Potential

- Therapeutic Applications: Compounds with structural similarities to (4-Isopropoxy-benzoylamino)-acetic acid have been evaluated for their local anesthetic and platelet antiaggregating activities, indicating potential therapeutic uses (Mosti et al., 1994).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-propan-2-yloxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(2)17-10-5-3-9(4-6-10)12(16)13-7-11(14)15/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKJMFDJOJQCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357863 | |

| Record name | (4-Isopropoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26724177 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Isopropoxy-benzoylamino)-acetic acid | |

CAS RN |

51220-54-3 | |

| Record name | N-[4-(1-Methylethoxy)benzoyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51220-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Isopropoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

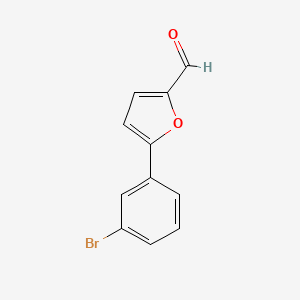

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)